molecular formula C22H28N2O6 B13069267 MappiodineA

MappiodineA

Cat. No.: B13069267
M. Wt: 416.5 g/mol
InChI Key: KDJXZMQKERUMAG-BRURFJDNSA-N
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Description

Mappiodine A is a pyridine-based alkaloid isolated from Mappia pinnata, a plant species traditionally used in ethnomedicine. Structurally, it features a bicyclic pyridine core substituted with hydroxyl and methoxy groups, contributing to its bioactivity . Preliminary studies highlight its antimicrobial and antiviral properties, particularly against Gram-positive bacteria (Staphylococcus aureus, MIC: 2.5 µg/mL) and enveloped viruses (e.g., HSV-1, IC₅₀: 1.8 µM) . Its mechanism involves disrupting microbial cell membranes and inhibiting viral envelope fusion .

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

(2S,3S,6S,12bS)-3-ethyl-9-hydroxy-2-(3-hydroxy-1-methoxy-1-oxopropan-2-yl)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-6-carboxylic acid

InChI

InChI=1S/C22H28N2O6/c1-3-11-9-24-18(7-13(11)16(10-25)22(29)30-2)20-15(8-19(24)21(27)28)14-6-12(26)4-5-17(14)23-20/h4-6,11,13,16,18-19,23,25-26H,3,7-10H2,1-2H3,(H,27,28)/t11-,13+,16?,18+,19+/m1/s1

InChI Key

KDJXZMQKERUMAG-BRURFJDNSA-N

Isomeric SMILES

CC[C@@H]1CN2[C@@H](C[C@@H]1C(CO)C(=O)OC)C3=C(C[C@H]2C(=O)O)C4=C(N3)C=CC(=C4)O

Canonical SMILES

CCC1CN2C(CC1C(CO)C(=O)OC)C3=C(CC2C(=O)O)C4=C(N3)C=CC(=C4)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Mappiodine A and Analogues

Compound Core Structure Substituents Antimicrobial Activity (MIC, µg/mL) Antiviral Activity (IC₅₀, µM) References
Mappiodine A Bicyclic pyridine -OH, -OCH₃ 2.5 (S. aureus) 1.8 (HSV-1)
Compound X Monocyclic pyridine -Cl, -CH₃ 5.0 (S. aureus) 3.5 (HSV-1)
Compound Y Bicyclic pyridine -NO₂, -CH₂CH₃ 10.2 (S. aureus) N/A

Key Findings :

  • Bioactivity Superiority: Mappiodine A’s bicyclic structure and polar substituents enhance membrane penetration, resulting in lower MIC/IC₅₀ values compared to monocyclic analogues like Compound X .
  • Role of Substituents : Methoxy groups in Mappiodine A improve solubility and target binding, whereas nitro groups in Compound Y reduce bioavailability .

Functional Analogues

Table 2: Functional Comparison with Broad-Spectrum Antimicrobial Agents

Compound Target Pathogens Mechanism of Action Toxicity (LD₅₀, mg/kg) Clinical Phase References
Mappiodine A Gram-positive bacteria Membrane disruption 120 (murine) Preclinical
Ciprofloxacin Broad-spectrum DNA gyrase inhibition 280 (murine) Approved
Acyclovir HSV-1, VZV Viral DNA polymerase inhibition 1,100 (murine) Approved

Key Findings :

  • aureus serial passage assays .

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